N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide
Description
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide is a synthetic small molecule featuring a fused tetracyclic scaffold combining thieno[2,3-c]pyridine, benzothiazole, and fluorinated benzamide moieties. The acetyl group at position 6 and the 3-fluorobenzamide substituent may influence solubility, metabolic stability, and target binding compared to simpler derivatives.
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2S2/c1-13(28)27-10-9-16-19(12-27)31-23(26-21(29)14-5-4-6-15(24)11-14)20(16)22-25-17-7-2-3-8-18(17)30-22/h2-8,11H,9-10,12H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKALFGGMJZTKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity. They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity.
Mode of Action
tuberculosis. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs.
Biochemical Pathways
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the potential of benzothiazole derivatives, including this compound, as antimicrobial agents. The benzothiazole moiety is known for its effectiveness against various bacterial strains and fungi due to its ability to disrupt cellular functions and inhibit growth .
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. In silico studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses . This indicates potential applications in treating conditions like asthma and arthritis.
Anticancer Activity
Preliminary evaluations indicate that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. The thieno[2,3-c]pyridine structure is associated with significant anticancer properties, making it a candidate for further development in cancer therapeutics .
Case Study: Antimicrobial Evaluation
A study conducted on various benzothiazole derivatives demonstrated that compounds similar to N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found comparable to standard antibiotics .
Case Study: Anti-inflammatory Activity
In vitro assays showed that the compound effectively reduced pro-inflammatory cytokine production in activated macrophages. The mechanism was linked to the inhibition of NF-kB signaling pathways, suggesting its potential use in inflammatory diseases .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Core Scaffold Variations
- Compound A: N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide Key Differences: Replaces the 6-acetyl group with isopropyl and lacks the 3-fluorobenzamide moiety. Activity: Inhibits APE1 with IC₅₀ = 12 µM in enzymatic assays and enhances alkylating agent cytotoxicity in HeLa cells .
- Compound B: N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (from EP3348550A1) Key Differences: Simpler benzothiazole-acetamide scaffold without the fused thienopyridine system. Impact: The trifluoromethyl group improves metabolic stability but may reduce blood-brain barrier penetration compared to the target compound’s fluorobenzamide group. Activity: Patent claims emphasize kinase inhibition, though specific data are undisclosed .
Substituent Effects
- 3-Fluorobenzamide vs. Unsubstituted Benzamide :
- The 3-fluoro substituent in the target compound may enhance binding affinity to aromatic pockets in target proteins (e.g., ATP-binding sites in kinases) due to increased electronegativity and steric fit .
- In contrast, unsubstituted benzamide derivatives (e.g., Compound B analogs) show reduced potency in kinase inhibition assays .
Research Findings and Implications
- APE1 Inhibitors : Compound A’s efficacy in enhancing temozolomide (TMZ) cytotoxicity suggests that the target compound’s fluorobenzamide group could further optimize DNA repair inhibition, though this requires validation .
Q & A
Q. What are the key considerations for designing a synthetic pathway for this compound?
The synthesis of this compound involves multi-step reactions, typically starting with the condensation of benzo[d]thiazole derivatives with tetrahydrothieno[2,3-c]pyridine precursors. Critical steps include:
- Acetylation : Introducing the acetyl group at the 6-position of the tetrahydrothieno-pyridine core under anhydrous conditions using acetyl chloride or acetic anhydride .
- Amide coupling : Reacting the intermediate with 3-fluorobenzoyl chloride in the presence of a coupling agent (e.g., EDC/HOBt) in solvents like DMF or THF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are essential for isolating high-purity product .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be optimized to resolve overlapping signals in this compound?
Due to the compound’s fused heterocyclic system, signal overlap in - and -NMR is common. Methodological solutions include:
- 2D NMR techniques : HSQC and HMBC to assign quaternary carbons and resolve coupled protons .
- Solvent selection : Deuterated DMSO-d enhances solubility and reduces aggregation-induced broadening .
- Variable-temperature NMR : Lowering temperatures to slow conformational exchange in the tetrahydrothieno-pyridine ring .
Q. What are the primary challenges in assessing the compound’s solubility for in vitro assays?
The compound’s hydrophobicity (logP >3) necessitates:
- Co-solvent systems : Use DMSO for stock solutions (<1% final concentration) with aqueous buffers (PBS, pH 7.4) to prevent precipitation .
- Dynamic light scattering (DLS) : Monitor aggregation in real-time during dose-response experiments .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3-fluorobenzamide moiety?
- Analog synthesis : Replace the 3-fluorophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) substituents .
- Biological testing : Compare IC values in enzyme inhibition assays (e.g., APE1) and cellular cytotoxicity assays (e.g., HeLa cells) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to assess binding interactions with target proteins .
Q. What experimental strategies can address discrepancies between in vitro and cellular activity data?
Contradictions often arise due to metabolic instability or poor membrane permeability. Solutions include:
- Metabolic profiling : Incubate the compound with liver microsomes (human/rat) to identify degradation products via LC-MS .
- Permeability assays : Use Caco-2 monolayers or PAMPA to quantify passive diffusion and efflux ratios .
- Prodrug derivatization : Introduce hydrolyzable groups (e.g., ester linkages) to enhance cellular uptake .
Q. How can X-ray crystallography be applied to resolve ambiguities in the compound’s 3D conformation?
- Crystal growth : Optimize vapor diffusion (methanol/water) with microseeding to obtain diffraction-quality crystals .
- Data refinement : Use SHELXL for small-molecule refinement, focusing on disorder modeling in the tetrahydrothieno-pyridine ring .
- Validation : Cross-check torsion angles with DFT-optimized geometries (Gaussian 16) .
Q. What methodologies are recommended for analyzing the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via HPLC-PDA .
- Mass spectrometry : Identify degradation products using high-resolution Q-TOF MS to track fluorine loss or ring-opening events .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Conditions
| Step | Reagent/Conditions | Purpose | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Acetyl chloride, DCM, 0°C | Acetylation | 85 | |
| 2 | 3-Fluorobenzoyl chloride, EDC, THF | Amide formation | 72 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
